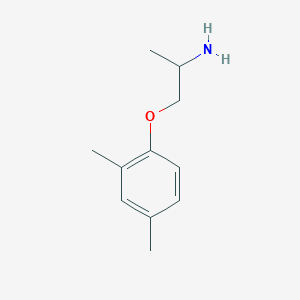
3-(3-Bromo-5-fluorophenoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-fluorophenoxy)azetidine is a synthetic compound that has garnered attention in recent years due to its potential applications in various fields of research and industry. This molecule is characterized by the presence of a bromine and fluorine atom attached to a phenoxy group, which is further connected to an azetidine ring. The molecular formula of this compound is C10H11BrFNO, and it has a molecular weight of 260.1 g/mol.
Preparation Methods
The synthesis of 3-(3-Bromo-5-fluorophenoxy)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Industrial production methods often utilize these efficient and scalable synthetic routes to produce the compound in large quantities.
Chemical Reactions Analysis
3-(3-Bromo-5-fluorophenoxy)azetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in [2 + 2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the reaction between an imine and an alkene component . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura cross-coupling . Major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles.
Scientific Research Applications
3-(3-Bromo-5-fluorophenoxy)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology and medicine, fluorinated amino acids derived from azetidine have been explored for their potential to inhibit the growth of cancer cells. The compound’s unique structure and reactivity make it valuable in the development of new pharmaceuticals and imaging agents. Additionally, it has applications in the industrial production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)azetidine involves its interaction with molecular targets and pathways within biological systems. Fluorinated amino acids, such as those derived from azetidine, have been shown to inhibit the growth of cancer cells by interfering with specific cellular processes. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and biological activity, allowing it to interact with enzymes and receptors in a selective manner.
Comparison with Similar Compounds
3-(3-Bromo-5-fluorophenoxy)azetidine can be compared with other similar compounds, such as 3-(4-Bromo-3-fluorophenoxy)azetidine and 3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine These compounds share similar structural features but differ in the position of the bromine and fluorine atoms or the presence of additional functional groups
Properties
Molecular Formula |
C9H9BrFNO |
|---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9BrFNO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 |
InChI Key |
HQLDFMQIZQMZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


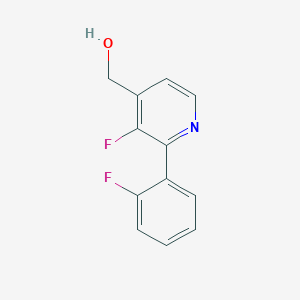
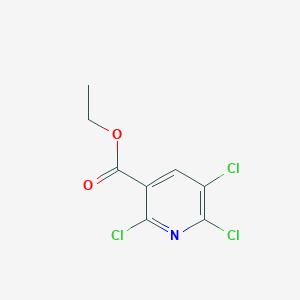

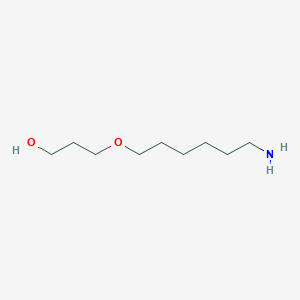
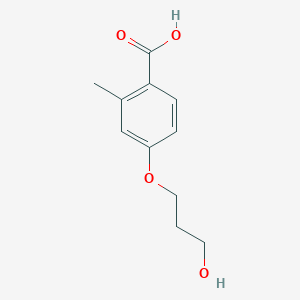
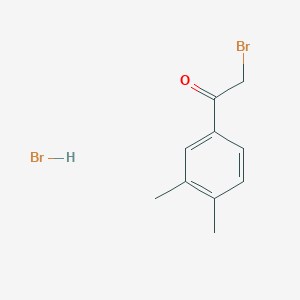

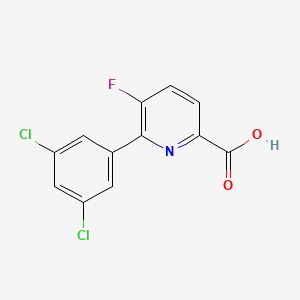
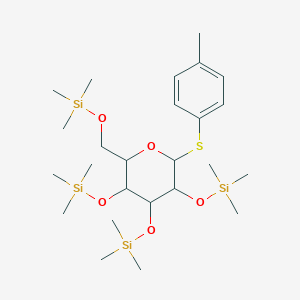
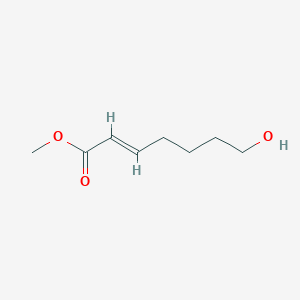
![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)

